molecular formula C16H21NO4 B284471 2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid

2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid

Cat. No. B284471
M. Wt: 291.34 g/mol
InChI Key: QFOKDBICZPTHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid, also known as fenofibric acid, is a medication used to treat high cholesterol and triglyceride levels in the blood. It is classified as a fibric acid derivative and works by decreasing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol. Fenofibric acid is commonly prescribed for patients with hyperlipidemia, a condition characterized by high levels of lipids in the blood.

Mechanism of Action

Fenofibric acid works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis and secretion. This results in a reduction in triglyceride and LDL cholesterol levels and an increase in HDL cholesterol levels.
Biochemical and Physiological Effects:
Fenofibric acid has several biochemical and physiological effects, including:
1. Decreased production of triglycerides and LDL cholesterol
2. Increased production of HDL cholesterol
3. Anti-inflammatory and antioxidant effects
4. Improved endothelial function
5. Reduced oxidative stress
6. Improved insulin sensitivity

Advantages and Limitations for Lab Experiments

Fenofibric acid has several advantages for laboratory experiments, including its well-established pharmacological profile and availability as a commercial medication. However, its use in laboratory experiments may be limited by its potential for off-target effects and variability in patient response.

Future Directions

1. Investigation of the potential for 2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid acid to prevent or treat atherosclerosis
2. Exploration of the anti-inflammatory and antioxidant properties of 2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid acid for the treatment of chronic inflammatory diseases
3. Development of novel 2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid acid derivatives with improved pharmacological properties
4. Investigation of the role of 2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid acid in the prevention of cardiovascular disease in high-risk populations
5. Examination of the effects of 2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid acid on lipid metabolism in different patient populations, including those with diabetes and obesity.

Synthesis Methods

Fenofibric acid can be synthesized by several methods, including the reaction of 4-chlorophenoxyacetic acid with cyclohexylamine, followed by the addition of carbonyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

Fenofibric acid has been extensively studied for its therapeutic potential in treating hyperlipidemia and related cardiovascular diseases. Several clinical trials have demonstrated its efficacy in reducing triglyceride and LDL cholesterol levels and increasing HDL cholesterol levels. In addition, 2-{4-[(Cyclohexylamino)carbonyl]phenoxy}propanoic acid acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.

properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-[4-(cyclohexylcarbamoyl)phenoxy]propanoic acid

InChI

InChI=1S/C16H21NO4/c1-11(16(19)20)21-14-9-7-12(8-10-14)15(18)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,17,18)(H,19,20)

InChI Key

QFOKDBICZPTHPM-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

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